molecular formula C5H12Cl3N B3352775 1,2-Dichloro-3-(dimethylamino)propane hydrochloride CAS No. 50786-84-0

1,2-Dichloro-3-(dimethylamino)propane hydrochloride

Cat. No.: B3352775
CAS No.: 50786-84-0
M. Wt: 192.5 g/mol
InChI Key: HPGWRIMVCVNMMF-UHFFFAOYSA-N
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Description

1,2-Dichloro-3-(dimethylamino)propane hydrochloride (NSC 150231, CAS 50786-84-0) is an organic compound with the molecular formula C5H11Cl2N.ClH and a molecular weight of 193.0 g/mol . This compound features both a dimethylamino group and two chloro substituents on a propane backbone, making it a versatile alkylating agent and a valuable synthetic intermediate in medicinal chemistry research . The structural motif of dimethylamine (DMA) is a prominent pharmacophore found in numerous FDA-approved drugs, and this compound serves as a key building block for the introduction of the DMA functional group into more complex molecules . Its reactivity allows researchers to explore novel synthetic pathways for developing compounds with potential pharmacological activities. This product is intended for research purposes as a chemical intermediate and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,3-dichloro-N,N-dimethylpropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11Cl2N.ClH/c1-8(2)4-5(7)3-6;/h5H,3-4H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPGWRIMVCVNMMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(CCl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50786-84-0
Record name 1-Propanamine, 2,3-dichloro-N,N-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50786-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propylamine, 2,3-dichloro-N,N-dimethyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050786840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC150231
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150231
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

The synthesis of 1,2-Dichloro-3-(dimethylamino)propane hydrochloride involves a multi-step process:

Chemical Reactions Analysis

1,2-Dichloro-3-(dimethylamino)propane hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action for 1,2-Dichloro-3-(dimethylamino)propane hydrochloride is primarily related to its role as an intermediate in drug synthesis. It interacts with various molecular targets and pathways depending on the final pharmaceutical product it helps to create. For instance, in the synthesis of chlorpromazine, it contributes to the formation of a compound that affects neurotransmitter pathways in the brain .

Comparison with Similar Compounds

Table 1. Comparison with ALDH Inhibitors

Compound Molecular Formula Key Substituents Application
Target Compound C₅H₁₂Cl₃N 1,2-dichloro; 3-dimethylamino Synthetic intermediate
Aldi-2 C₁₂H₁₆ClFNO₂ 3-fluoro-4-methoxy phenyl; propanone ALDH enzyme inhibition
Aldi-3 C₁₃H₁₈ClNO 4-ethylphenyl; propanone ALDH enzyme inhibition

Key Differences :

  • Reactivity: The target compound’s dichloropropane backbone may confer higher electrophilicity compared to the propanone-based Aldi series, influencing reaction pathways.
  • Biological Activity : The Aldi compounds are explicitly designed as enzyme inhibitors, while the target’s biological role remains uncharacterized in the evidence.

Chlorinated Propanes

Chlorinated propane derivatives, such as 1,2-dichloropropane (CAS: 78-87-5) and 1,2,3-trichloropropane (CAS: 96-18-4), lack the dimethylamino group and hydrochloride moiety, leading to distinct properties (Table 2).

Table 2. Comparison with Chlorinated Propanes

Compound Molecular Formula Key Features Toxicity/Applications
Target Compound C₅H₁₂Cl₃N Tertiary amine; hydrochloride Undefined in evidence
1,2-Dichloropropane C₃H₆Cl₂ Volatile liquid; no nitrogen Liver/kidney toxicity
1,2,3-Trichloropropane C₃H₅Cl₃ Three chlorine atoms Carcinogen; solvent use

Key Differences :

  • Volatility : 1,2-Dichloropropane is highly volatile (boiling point: 96°C ), whereas the target compound’s hydrochloride salt likely reduces volatility.
  • Toxicity: Chlorinated propanes are well-documented toxins, but the target’s amino group may alter its metabolic fate and toxicity profile.

Hydrochloride Salts

Hydrochloride salts like dopamine hydrochloride (CAS: 62-31-7) and Ecgonine methylester-D3.HCl (CAS: DEA No. 9180 CII) share ionic characteristics but differ in core structure and applications (Table 3).

Table 3. Comparison with Hydrochloride Salts

Compound Molecular Formula Core Structure Applications
Target Compound C₅H₁₂Cl₃N Dichlorinated propane Synthetic chemistry
Dopamine HCl C₈H₁₂ClNO₂ Phenethylamine Neurotransmitter
Ecgonine methylester-D3.HCl C₁₀H₁₄D₃NO₃·HCl Tropane alkaloid Analytical standard

Key Differences :

  • Functionality : The target compound’s dichlorinated structure contrasts with dopamine’s catecholamine or Ecgonine’s tropane alkaloid backbone.
  • Solubility: Hydrochloride salts generally enhance water solubility, but steric effects from the dimethylamino group in the target compound may reduce solubility compared to dopamine.

Biological Activity

Overview

1,2-Dichloro-3-(dimethylamino)propane hydrochloride (CAS No. 50786-84-0) is a chemical compound characterized by its molecular formula C₅H₁₃Cl₂N. It is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the production of various therapeutic agents. This compound exhibits notable biological activity, which is significant for its applications in medicinal chemistry.

This compound is synthesized through a multi-step process involving the reaction of dimethylamine with allyl alcohol, followed by chlorination using thionyl chloride. The compound is a crystalline substance, soluble in water, with a melting point of approximately 140-143°C.

The biological activity of this compound is largely attributed to its role as an intermediate in drug synthesis. It interacts with various molecular targets and pathways depending on the final pharmaceutical product it helps create. For example, it plays a crucial role in the synthesis of chlorpromazine, which affects neurotransmitter pathways in the brain.

Biological Activity

This compound has been studied for its potential biological effects:

Case Studies and Research Findings

  • Pharmacological Studies : In studies involving animal models, compounds derived from this compound have shown varied effects on behavior and physiological responses due to their influence on neurotransmitter levels.
  • Toxicological Assessments : Toxicological profiles suggest that exposure to similar compounds can lead to adverse health effects such as respiratory issues and weight loss in animal models . However, specific data on the toxicity of this compound remains sparse.

Comparative Analysis

The biological activity of this compound can be compared with related compounds:

Compound NameBiological ActivityApplications
3-Dimethylaminopropyl chloride hydrochlorideSimilar neurotransmitter modulation effectsPharmaceutical synthesis
2-Chloro-N,N-dimethylpropylamine hydrochlorideComparable uses in drug developmentIntermediate in medicinal chemistry

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,2-Dichloro-3-(dimethylamino)propane hydrochloride, considering proximity-induced instability of functional groups?

  • Methodological Answer : The compound’s synthesis is challenged by the instability of intermediates due to reactive amino and chloro groups. A validated approach involves the Mannich reaction, where dimethylamine hydrochloride reacts with a chlorinated carbonyl precursor under controlled pH (e.g., buffered ethanol). To minimize decomposition, maintain anhydrous conditions and low temperatures (<10°C) during intermediate isolation. Purification via recrystallization in non-polar solvents (e.g., ethyl acetate/hexane mixtures) improves yield .

Q. How can researchers ensure accurate identification and nomenclature of this compound to avoid ambiguity in cross-disciplinary studies?

  • Methodological Answer : Use IUPAC naming conventions and cross-validate structural assignments with spectroscopic data (e.g., 1^1H/13^13C NMR, FT-IR). For hydrochloride salts, confirm counterion presence via ion chromatography or elemental analysis. Ambiguities arise from interchangeable terms like "hydrochloride" vs. "HCl adduct"; explicitly state the salt form in publications and specify CAS registry numbers (if available) to avoid confusion .

Q. What analytical techniques are critical for assessing purity and structural integrity?

  • Methodological Answer : Employ a tiered analytical workflow:

  • Purity : HPLC with UV detection (λ = 210–230 nm) using a C18 column and acetonitrile/water gradient.
  • Structural Confirmation : High-resolution mass spectrometry (HRMS) for molecular ion verification and 2D NMR (COSY, HSQC) to resolve stereochemical ambiguities.
  • Stability Monitoring : Accelerated stability studies (40°C/75% RH for 4 weeks) with periodic sampling to track degradation products .

Advanced Research Questions

Q. How can contradictory reactivity data in literature be systematically resolved?

  • Methodological Answer : Contradictions often arise from impurities or varying reaction conditions. To address this:

  • Reproduce Studies : Replicate protocols with rigorous impurity profiling (e.g., LC-MS).
  • Control Experiments : Compare reactivity in anhydrous vs. hydrated solvents.
  • Computational Modeling : Use DFT calculations to predict reaction pathways (e.g., nucleophilic substitution vs. elimination) under different pH or solvent polarities .

Q. What mechanistic insights explain the compound’s instability under basic or aqueous conditions?

  • Methodological Answer : The dimethylamino group facilitates hydrolysis via nucleophilic attack on adjacent chloro substituents. Kinetic studies (e.g., 35^{35}Cl NMR) reveal rapid degradation at pH > 7, forming 3-(dimethylamino)-1,2-propanediol as a major byproduct. Stabilization strategies include:

  • Lyophilization : Store as a lyophilized powder under inert gas.
  • Buffered Solutions : Use citrate buffers (pH 4–5) to suppress hydrolysis during biological assays .

Q. How can researchers design experiments to evaluate the compound’s interaction with biomolecules (e.g., enzymes or DNA)?

  • Methodological Answer :

  • Enzyme Inhibition : Conduct kinetic assays (e.g., Michaelis-Menten plots) with purified enzymes, monitoring activity changes via spectrophotometry.
  • DNA Binding : Use fluorescence intercalator displacement (FID) assays or circular dichroism (CD) to assess groove-binding vs. intercalation.
  • Computational Docking : Predict binding modes using AutoDock Vina with homology-modeled protein structures .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,2-Dichloro-3-(dimethylamino)propane hydrochloride
Reactant of Route 2
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